3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13311013
InChI: InChI=1S/C8H10F3N3S/c1-5-4-6(8(9,10)11)13-14(5)3-2-7(12)15/h4H,2-3H2,1H3,(H2,12,15)
SMILES: CC1=CC(=NN1CCC(=S)N)C(F)(F)F
Molecular Formula: C8H10F3N3S
Molecular Weight: 237.25 g/mol

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide

CAS No.:

Cat. No.: VC13311013

Molecular Formula: C8H10F3N3S

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide -

Specification

Molecular Formula C8H10F3N3S
Molecular Weight 237.25 g/mol
IUPAC Name 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanethioamide
Standard InChI InChI=1S/C8H10F3N3S/c1-5-4-6(8(9,10)11)13-14(5)3-2-7(12)15/h4H,2-3H2,1H3,(H2,12,15)
Standard InChI Key YBWBHYWNCQRCQY-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCC(=S)N)C(F)(F)F
Canonical SMILES CC1=CC(=NN1CCC(=S)N)C(F)(F)F

Introduction

Synthesis and Reaction Pathways

The synthesis of 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide involves strategic functionalization of the pyrazole core. A representative pathway includes:

  • Pyrazole Core Formation: Ethyl 4,4,4-trifluoromethylacetoacetate reacts with methylhydrazine in ethanol under reflux (80°C for 15 hours) to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .

  • Thioamide Introduction: Subsequent coupling of the pyrazole intermediate with propanethioamide precursors via nucleophilic substitution or condensation reactions introduces the thioamide moiety.

Key reaction conditions include controlled temperature (20–80°C) and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) . The process achieves a high yield (≥95%) and purity, as confirmed by HPLC.

Molecular Structure and Crystallography

Structural Insights

The compound’s IUPAC name, 3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanethioamide, reflects its substituents:

  • A pyrazole ring with methyl (C–CH3_3) and trifluoromethyl (C–CF3_3) groups at positions 3 and 5.

  • A propanethioamide (–CH2_2CH2_2C(S)NH2_2) chain at position 1 .

Crystallographic Data

While direct crystallographic data for this compound is limited, related pyrazole derivatives exhibit orthorhombic or monoclinic crystal systems. For example, 3-(4-bromophenyl)-5-methyl-1H-pyrazole crystallizes in the orthorhombic space group P212121P2_12_12_1 with lattice parameters a=5.9070A˚,b=9.2731A˚,c=17.5641A˚a = 5.9070 \, \text{Å}, b = 9.2731 \, \text{Å}, c = 17.5641 \, \text{Å} . The thioamide group likely participates in hydrogen bonding, influencing packing efficiency.

Physicochemical Properties

PropertyValueSource
Molecular Weight237.25 g/mol
Boiling Point313.3 ± 52.0 °C (predicted)
Density1.4 ± 0.1 g/cm³
SolubilityDMSO (slightly), Methanol
pKa (predicted)~8.0 (pyrazole N–H)

The trifluoromethyl group enhances lipophilicity, while the thioamide moiety contributes to polar interactions .

Applications in Research

Medicinal Chemistry

Pyrazole-thioamide hybrids are explored for:

  • Kinase Inhibition: Structural analogs demonstrate activity against tyrosine kinases, relevant in cancer therapy .

  • Antimicrobial Agents: The thioamide group disrupts microbial enzymatic pathways, showing efficacy against Gram-positive bacteria.

Agrochemical Development

Derivatives of this compound serve as precursors for herbicides (e.g., pyroxasulfone) due to their ability to inhibit acetolactate synthase (ALS) in weeds .

Characterization Techniques

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., CF3_3 at δ ~110 ppm in 19F^{19}\text{F}-NMR) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 237.25.

  • X-ray Diffraction: Used for crystallographic validation in related compounds .

Recent Research Findings

  • Synthetic Optimization: Flow reactor lithiation techniques improve functional group introduction (e.g., aldehydes, boronates) at the pyrazole 4-position .

  • Biological Screening: Thioamide-containing pyrazoles exhibit IC50_{50} values <10 μM in kinase assays, highlighting therapeutic potential .

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